REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].C([O:18][C:19](N1CCNCC1)=[O:20])CCC.[CH2:27](N(CC)CC)C.CN(C(ON1N=NC2C=C[CH:47]=[CH:48][C:43]1=2)=[N+](C)C)C.[B-](F)(F)(F)F.[CH:56]1[CH:61]=[N:60][C:59]2N(O)N=[N:64][C:58]=2C=1>CN(C=O)C.O>[C:48]([O:20][C:19]([N:60]1[CH2:61][CH2:56][N:64]([C:6](=[O:8])[C:5]2[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=2)[CH2:58][CH2:59]1)=[O:18])([CH3:47])([CH3:43])[CH3:27] |f:3.4|
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
340 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
|
Name
|
|
Quantity
|
270.5 mg
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(N=C1)N(N=N2)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified with silica gel column chromatography (n-hexane:ethyl acetate=5:1)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CC1)C(C1=CC(=C(C=C1)C)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |